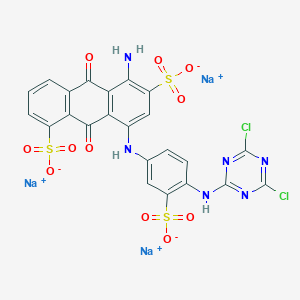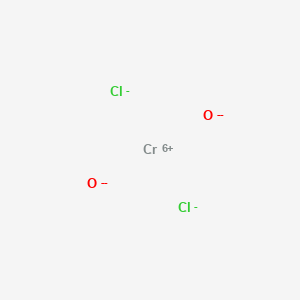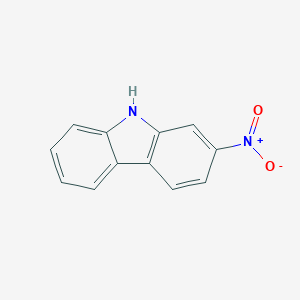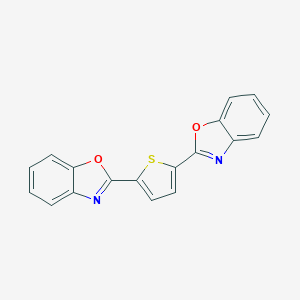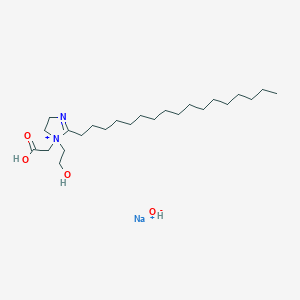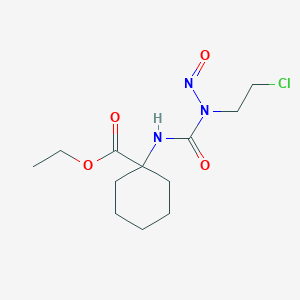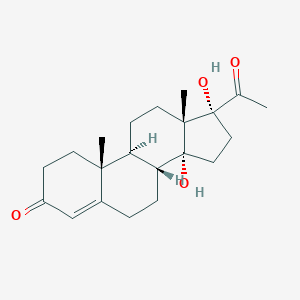
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, commonly known as 17α-hydroxyprogesterone (17-OHP), is a steroid hormone that plays a crucial role in the human body. It is a natural metabolite of progesterone and is synthesized in the adrenal gland and gonads. 17-OHP has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- acts as a progestin, binding to the progesterone receptor and activating downstream signaling pathways. This leads to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn inhibits ovulation and the production of estrogen and progesterone.
Biochemische Und Physiologische Effekte
In addition to its role as a progestin, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been shown to have a number of other biochemical and physiological effects. These include the regulation of blood pressure, the modulation of immune function, and the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pregn-4-ene-3,20-dione, 14,17-dihydroxy- in lab experiments is its stability and ease of measurement. Its levels can be easily measured in blood or urine samples using standard laboratory techniques. However, one limitation is that its levels can vary widely depending on the time of day and menstrual cycle phase.
Zukünftige Richtungen
There are several future directions for research on Pregn-4-ene-3,20-dione, 14,17-dihydroxy-. One area of interest is its potential role in the pathogenesis of polycystic ovary syndrome (PCOS), a common endocrine disorder characterized by hyperandrogenism and ovulatory dysfunction. Another area of interest is its potential use as a biomarker for the prediction of preterm labor. Additionally, further research is needed to elucidate the mechanisms underlying its effects on glucose metabolism and blood pressure regulation.
In conclusion, 17α-hydroxyprogesterone is a steroid hormone that has been extensively studied for its potential therapeutic applications and its role in various physiological processes. Its stable and easy-to-measure levels make it a useful biomarker for the diagnosis and monitoring of certain medical conditions. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- involves the conversion of progesterone to 17-hydroxyprogesterone by the enzyme 17α-hydroxylase. This reaction occurs in the adrenal gland and gonads. The Pregn-4-ene-3,20-dione, 14,17-dihydroxy- can then be further metabolized to other steroid hormones, such as testosterone and estradiol.
Wissenschaftliche Forschungsanwendungen
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been widely studied for its potential therapeutic applications in a variety of medical conditions, including congenital adrenal hyperplasia, preterm labor, and infertility. In particular, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been used as a biomarker for the diagnosis of congenital adrenal hyperplasia, a genetic disorder that results in the overproduction of androgens and cortisol.
Eigenschaften
CAS-Nummer |
14226-13-2 |
|---|---|
Produktname |
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- |
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14R,17R)-17-acetyl-14,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
DTYQFBITLYZHTR-AUYGFBLUSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Kanonische SMILES |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



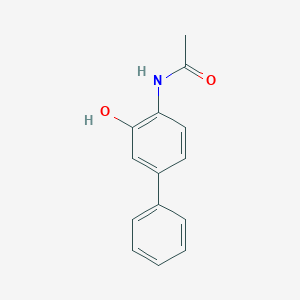

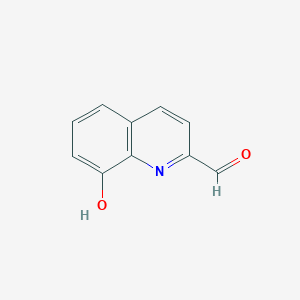
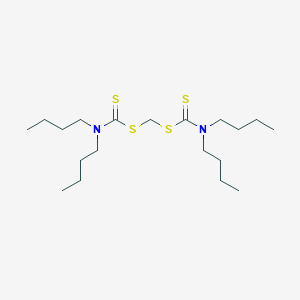
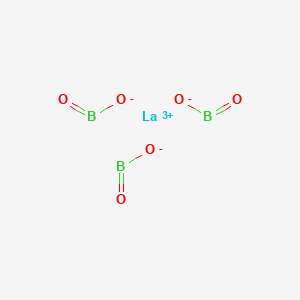
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
